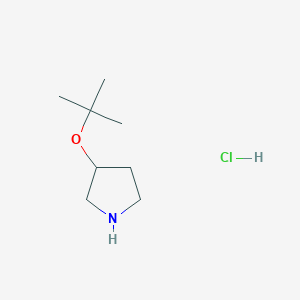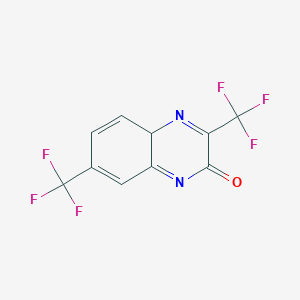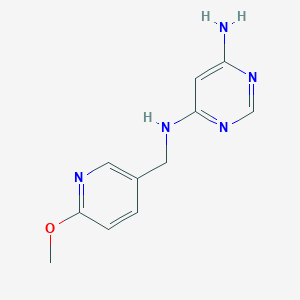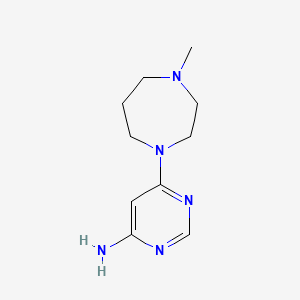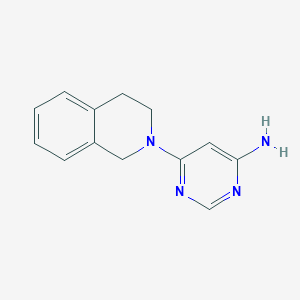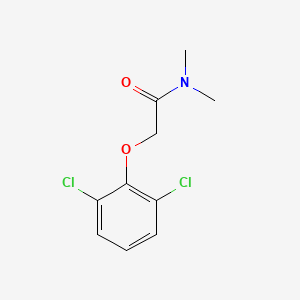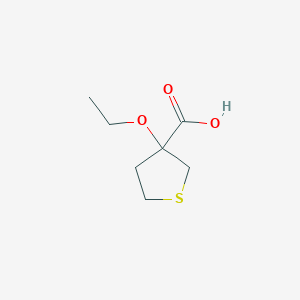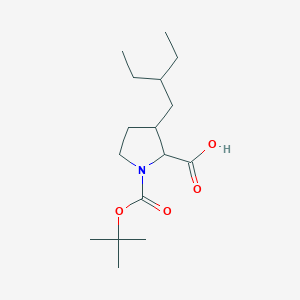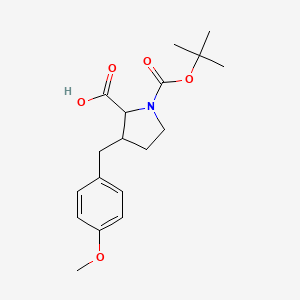![molecular formula C13H10N2O2 B1470017 1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1505229-47-9](/img/structure/B1470017.png)
1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
“1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C12H9N3O2 . It has a molecular weight of 227.22 . This compound is a building block used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid” includes a pyrrole ring attached to a carboxylic acid group and a cyanophenyl group . The exact structural details are not available in the searched resources.Chemical Reactions Analysis
While specific chemical reactions involving “1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid” are not available in the searched resources, pyrrole derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study by Liu et al. (2006) on the synthesis and antitumor evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution revealed that these compounds demonstrated significant cytotoxicity against A549 and P388 cell lines. This research highlights the potential of pyrrole derivatives in the development of new anticancer agents (Liu et al., 2006).
Antimicrobial Applications
Hublikar et al. (2019) synthesized a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their in vitro antimicrobial activities. The study found that these derivatives exhibit good antibacterial and antifungal activities, offering insights into the design of new antimicrobial agents (Hublikar et al., 2019).
Photophysical Properties of Lanthanide Complexes
Research by Law et al. (2007) on the synthesis, crystal structures, and photophysical properties of lanthanide complexes containing pyrrole-derivatized carboxylate ligands demonstrated the potential of these complexes for improving luminescent properties. The study provided evidence that modifying coordinating ligands can enhance the emission intensity of Eu3+ and Tb3+ in lanthanide complexes, which could be beneficial for developing new luminescent materials (Law et al., 2007).
Synthesis of Pyrrole Derivatives for Isotope Enrichment
Dawadi and Lugtenburg (2012) discussed the synthesis of biologically important pyrrole derivatives in any 13C and 15N isotope-enriched form. Their work opens avenues for creating stable isotope-enriched pyrroles, which can be crucial for research in medicinal chemistry and biochemistry (Dawadi & Lugtenburg, 2012).
Propiedades
IUPAC Name |
1-[(4-cyanophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-7-10-1-3-11(4-2-10)8-15-6-5-12(9-15)13(16)17/h1-6,9H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVQPPDDAMGDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)

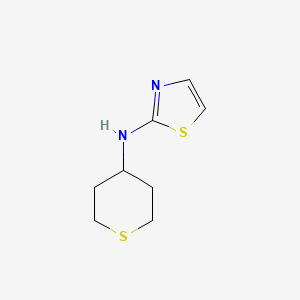
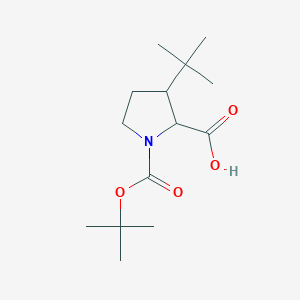
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
